2,6-Dichlorophenyl 2,6-dichlorobenzoate
Description
Fundamental Structural Attributes and Ester Linkage Configuration
The structure of 2,6-Dichlorophenyl 2,6-dichlorobenzoate (B1236402) is defined by a central ester linkage connecting a 2,6-dichlorophenyl group and a 2,6-dichlorobenzoyl group. The ester bridge (–COO–) creates a connection between the carbonyl carbon of the benzoic acid derivative and the phenolic oxygen of the phenol (B47542) derivative.
Below is a table summarizing the key chemical properties of 2,6-Dichlorophenyl 2,6-dichlorobenzoate.
| Property | Value |
| CAS Number | 71463-49-5 |
| Molecular Formula | C₁₃H₆Cl₄O₂ |
| Molecular Weight | 335.99754 g/mol |
| Density | 1.522 g/cm³ |
| Boiling Point | 478.4°C at 760 mmHg |
| Flash Point | 198.7°C |
| Refractive Index | 1.619 |
| Topological Polar Surface Area | 26.3 Ų |
| XLogP3 | 5.51940 |
Data sourced from ECHEMI echemi.com
Theoretical Significance in the Context of Halogenated Aromatic Esters
The theoretical importance of this compound lies in its status as a model for studying halogenated aromatic compounds. Halogenation is a fundamental process in organic synthesis, used to create intermediates for a wide range of products, including pharmaceuticals and agrochemicals. mt.comresearchgate.net The introduction of halogens to an aromatic ring can significantly alter its electronic properties and provide a reactive handle for further synthetic transformations. mt.com
Halogenated aromatic systems are common scaffolds in medicinal chemistry. acs.org The presence of halogens can lead to the formation of halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, such as a carbonyl oxygen. acs.org In the case of this compound, the multiple chlorine atoms and the ester group provide sites for potential intra- and intermolecular halogen bonding studies, offering insights into molecular self-assembly and crystal engineering.
Furthermore, the steric crowding induced by the four ortho-chlorine atoms presents an interesting case for studying reaction kinetics and mechanisms. The ester linkage is significantly shielded, which could impart enhanced stability against hydrolysis compared to less substituted esters. This makes it an excellent substrate for theoretical and experimental studies on the influence of steric effects on reactivity.
Broader Implications within Organic Chemistry and Environmental Chemistry Paradigms
In the paradigm of organic chemistry, halogenated esters are valuable intermediates. google.com The chlorine atoms on the aromatic rings of this compound can serve as leaving groups or directing groups in various synthetic reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The development of greener methods for the halogenation of aromatic compounds remains an active area of research, aiming to reduce the environmental impact of these important synthetic processes. rsc.orgtaylorfrancis.com
From an environmental chemistry perspective, the compound is representative of a class of persistent organic pollutants (POPs). researchgate.net Halogenated aromatic compounds are often characterized by their chemical stability and resistance to degradation, which can lead to their accumulation in the environment. science.govnih.gov The high degree of chlorination in this compound suggests a high level of lipophilicity (as indicated by its XLogP value) and persistence. echemi.comresearchgate.net Widespread use and accumulation of such compounds are of environmental concern due to their potential for long-range transport and toxic effects. nih.gov The study of the biodegradation of halogenated aromatics is crucial for developing bioremediation strategies to remove these contaminants from the environment. nih.gov Understanding the fate and transport of compounds like this compound is essential for assessing their environmental impact.
Structure
3D Structure
Properties
CAS No. |
71463-49-5 |
|---|---|
Molecular Formula |
C13H6Cl4O2 |
Molecular Weight |
336.0 g/mol |
IUPAC Name |
(2,6-dichlorophenyl) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C13H6Cl4O2/c14-7-3-1-4-8(15)11(7)13(18)19-12-9(16)5-2-6-10(12)17/h1-6H |
InChI Key |
HPJVLKRIWVAIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 2,6 Dichlorophenyl 2,6 Dichlorobenzoate
Esterification Reactions Employing 2,6-Dichlorobenzoic Acid and 2,6-Dichlorophenol (B41786) as Precursors
The formation of an ester bond between the sterically encumbered 2,6-dichlorobenzoic acid and 2,6-dichlorophenol requires robust synthetic strategies to overcome the inherent steric hindrance.
Direct esterification of a carboxylic acid and a phenol (B47542) is a fundamental transformation, though its application to sterically hindered substrates is often problematic. Traditional Fischer-Speier esterification conditions, which typically involve heating the carboxylic acid and alcohol in the presence of a strong mineral acid catalyst, are generally ineffective for substrates like 2,6-dichlorobenzoic acid and 2,6-dichlorophenol. The steric crowding around the carboxylic acid group and the reduced nucleophilicity of the phenolic hydroxyl group impede the reaction.
Table 1: Catalytic Considerations for Direct Condensation
| Catalyst Type | General Applicability | Potential for 2,6-Dichlorophenyl 2,6-dichlorobenzoate (B1236402) Synthesis |
| Strong Mineral Acids (e.g., H₂SO₄, HCl) | Effective for unhindered primary and secondary alcohols. | Low, due to severe steric hindrance. |
| Phosphorous Acid | Effective for a range of phenols and carboxylic acids. | Moderate to High, may require optimization of reaction conditions. |
| Lewis Acids | Can catalyze esterification, but data on sterically hindered phenols is limited. | Potentially viable, further investigation needed. |
A more common and generally more effective approach for the synthesis of sterically hindered esters is the use of a more reactive carboxylic acid derivative, such as an acyl halide. The reaction of 2,6-dichlorobenzoyl chloride with 2,6-dichlorophenol, typically under basic conditions (Schotten-Baumann reaction), is a plausible pathway. The increased electrophilicity of the acyl chloride carbonyl carbon makes it more susceptible to nucleophilic attack by the phenoxide ion, even with significant steric hindrance.
The reaction is typically carried out in the presence of a base, such as an aqueous solution of sodium hydroxide (B78521) or pyridine. The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide, and to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical for optimizing the yield. While the Schotten-Baumann reaction is a classic method, its success with di-ortho-substituted substrates on both reaction partners can still be limited, often resulting in low yields.
Table 2: Comparison of Direct Esterification vs. Acyl Halide Method
| Method | Reagents | General Conditions | Advantages | Disadvantages |
| Direct Esterification | 2,6-Dichlorobenzoic Acid, 2,6-Dichlorophenol, Acid Catalyst | High temperature, water removal | Atom economical | Low reactivity, harsh conditions |
| Acyl Halide Method | 2,6-Dichlorobenzoyl Chloride, 2,6-Dichlorophenol, Base | Room temperature or gentle heating | Higher reactivity | Requires preparation of acyl chloride, byproduct formation |
To further enhance the reactivity of the carboxylic acid component, various activating agents can be employed to generate highly reactive intermediates in situ. These methods avoid the isolation of the often-sensitive acyl halides.
One such approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). This combination forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the phenol. This method, known as the Steglich esterification, is particularly useful for sterically demanding esterifications.
Another powerful method for the synthesis of hindered esters is the Yamaguchi esterification. This procedure involves the formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine. This mixed anhydride is then reacted with the alcohol or phenol in the presence of a stoichiometric amount of DMAP. The bulky nature of the Yamaguchi reagent directs the nucleophilic attack of DMAP to the less hindered carbonyl group of the carboxylic acid, leading to a highly effective acylation of the phenol. Given the severe steric hindrance in the target molecule, the Yamaguchi esterification represents a highly promising synthetic route.
Pivalic anhydride has also been utilized as a mediator for the esterification of phenols with carboxylic acids, catalyzed by sodium thiosulfate. This method offers a simple and efficient pathway for the synthesis of phenolic esters and could be applicable to the formation of 2,6-Dichlorophenyl 2,6-dichlorobenzoate.
Table 3: Activated Carboxylic Acid Derivative Methods
| Method | Activating Agent/Reagent | Key Intermediate | General Yields for Hindered Esters |
| Steglich Esterification | Carbodiimide (DCC, EDC) + DMAP | O-acylisourea | Moderate to Good |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl Chloride + DMAP | Mixed Anhydride | Good to Excellent |
| Pivalic Anhydride Method | Pivalic Anhydride + Sodium Thiosulfate | Acyl-Bunte Salt | Good |
Chemo- and Regioselective Synthesis Investigations
For the synthesis of this compound, the primary challenge is overcoming steric hindrance rather than achieving chemo- or regioselectivity, as both starting materials are symmetrical. However, in the broader context of synthesizing substituted phenyl benzoates, chemo- and regioselectivity can be significant concerns, particularly when dealing with unsymmetrical phenols or benzoic acids containing other reactive functional groups.
In such cases, the choice of synthetic method can be crucial. For instance, enzymatic catalysis can offer high selectivity. While not specifically documented for this compound, lipases have been used for the selective esterification of phenolic compounds. The enzyme's active site can distinguish between different hydroxyl groups in a molecule, leading to high regioselectivity.
Optimization of Reaction Conditions and Yield Enhancement Protocols
Given the challenging nature of synthesizing this compound, optimization of reaction conditions is paramount to achieving acceptable yields. Key parameters that require careful tuning include:
Catalyst Loading: In catalytic reactions, the amount of catalyst can significantly impact the reaction rate and yield. For sterically hindered substrates, higher catalyst loadings may be necessary.
Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition. The optimal temperature must be determined empirically.
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Aprotic solvents are often preferred for reactions involving highly reactive species.
Reaction Time: Due to slow reaction kinetics, extended reaction times may be required to drive the reaction to completion.
Stoichiometry of Reagents: In methods involving activating agents or coupling reagents, the stoichiometry of these reagents relative to the carboxylic acid and phenol is a critical parameter to optimize.
Protocols for enhancing yield often involve the slow addition of one reagent to a solution of the others to maintain low concentrations of reactive intermediates and minimize side reactions. Furthermore, efficient removal of byproducts, such as water in direct esterification or the urea (B33335) byproduct in carbodiimide-mediated reactions, is crucial for driving the reaction forward and simplifying purification.
Therefore, it is not possible to provide a detailed analysis and data tables for the requested spectroscopic and structural characterization of this compound as outlined in the user's request.
Information is available for the precursor molecules, such as 2,6-dichlorophenol and 2,6-dichlorobenzoic acid, but this data does not represent the spectroscopic properties of the final ester product, this compound. The electronic and vibrational environments of the atoms and bonds within the final compound would be significantly different from its precursors due to the formation of the ester linkage.
Without experimental data from peer-reviewed scientific literature or spectral databases for the specific compound of interest, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further empirical research would be necessary to determine the spectroscopic and structural characteristics of this compound.
Spectroscopic and Diffraction Based Structural Characterization of 2,6 Dichlorophenyl 2,6 Dichlorobenzoate
X-ray Crystallography for Solid-State Structural Determination
The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid state of 2,6-dichlorophenyl 2,6-dichlorobenzoate (B1236402) is determined using X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.
Single Crystal X-ray Diffraction Data Acquisition and Refinement
The foundation of a crystal structure analysis lies in the successful acquisition and refinement of single-crystal X-ray diffraction data. This process begins with the growth of a high-quality single crystal of 2,6-dichlorophenyl 2,6-dichlorobenzoate, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is meticulously recorded.
The collected data are then processed, which includes integration of the reflection intensities and corrections for various experimental factors. The crystal structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². In this refinement process, the positions and anisotropic displacement parameters of non-hydrogen atoms are adjusted to best fit the experimental data. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
The quality of the final crystal structure is assessed by several crystallographic parameters. While the specific data for this compound is not available, a representative set of crystal data and refinement details for a closely related compound, 2,6-dichlorophenyl 4-chlorobenzoate, is presented in Table 1 to illustrate the type of information obtained. nih.gov
Table 1: Representative Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical formula | C₁₃H₇Cl₃O₂ |
| Formula weight ( g/mol ) | 301.54 |
| Temperature (K) | 103 |
| Wavelength (Å) | 0.71073 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.1584 (10) |
| b (Å) | 8.1183 (13) |
| c (Å) | 11.5338 (16) |
| α (°) | 95.352 (11) |
| β (°) | 99.852 (10) |
| γ (°) | 105.854 (10) |
| Volume (ų) | 628.30 (17) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.593 |
| Absorption coefficient (mm⁻¹) | 0.72 |
| F(000) | 304 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.109 |
| R indices (all data) | R₁ = 0.057, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.04 |
Data for 2,6-dichlorophenyl 4-chlorobenzoate, presented for illustrative purposes. nih.gov
Analysis of Intermolecular Interactions via Hirshfeld Surfaces
To gain a deeper understanding of the intermolecular interactions that stabilize the crystal structure of this compound, Hirshfeld surface analysis is employed. This computational method partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. The Hirshfeld surface visually represents the intermolecular contacts in the crystal.
While specific data for this compound is not available, Table 2 presents a hypothetical breakdown of intermolecular contacts based on analyses of similar structures to illustrate the insights gained from Hirshfeld surface analysis. researchgate.netnih.gov
Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H···H | ~30-40 |
| Cl···H/H···Cl | ~15-25 |
| C···H/H···C | ~10-20 |
| C···C | ~5-15 |
| O···H/H···O | ~5-10 |
These percentages are representative of what might be observed for a molecule with this composition, based on published data for similar compounds. researchgate.netnih.gov
Crystal Packing and Supramolecular Architectures
In many chlorinated aromatic compounds, π–π stacking interactions between the phenyl rings and halogen bonding involving the chlorine atoms play a crucial role in the crystal packing. nih.govnih.gov The ester linkage provides a site for potential weak C–H···O interactions. The specific dihedral angles between the two dichlorophenyl rings will significantly influence the molecular conformation and how the molecules pack together. In a related structure, 2,6-dichlorophenyl 4-chlorobenzoate, the dihedral angle between the benzene (B151609) rings is 82.1(2)°. nih.gov Such a twisted conformation would prevent a planar packing arrangement and lead to more complex three-dimensional structures. The supramolecular architecture could feature motifs like dimers, chains, or layers, held together by a combination of the aforementioned intermolecular forces.
Computational Chemistry and Quantum Mechanical Studies of 2,6 Dichlorophenyl 2,6 Dichlorobenzoate
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of many-body systems, such as molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including optimized geometry and electronic characteristics.
Prediction of Bond Lengths, Bond Angles, and Torsion Angles
Geometrical optimization is a fundamental application of DFT, where the molecule's structure is adjusted to find the minimum energy conformation. This process yields precise predictions of bond lengths, bond angles, and torsion (dihedral) angles. For molecules containing substituted phenyl rings, such as those with 2,6-dichloro substitution patterns, DFT calculations can accurately model the steric and electronic effects that dictate the final three-dimensional structure. nih.govmdpi.com
Table 1: Predicted Geometrical Parameters for 2,6-Dichlorophenyl 2,6-dichlorobenzoate (B1236402) (Illustrative) Note: This table is illustrative, showing the type of data generated from DFT calculations. Specific values for the title compound require a dedicated computational study.
| Parameter | Bond/Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~ 1.21 Å |
| Bond Length | C-O (ester) | ~ 1.35 Å |
| Bond Length | C-Cl | ~ 1.74 Å |
| Bond Angle | O=C-O | ~ 125° |
| Bond Angle | C-O-C (ester) | ~ 118° |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and polarizable. nih.gov For related molecules like (E)-3-(2,6-dichlorophenyl)-acrylamide, the HOMO-LUMO energy gap calculated via DFT is around 4.17 eV. nih.gov The distribution of HOMO and LUMO orbitals across the molecule indicates the likely regions for electrophilic and nucleophilic attack, respectively. The introduction of electron-withdrawing groups, such as chlorine atoms, can influence the energy levels of these frontier orbitals. rsc.org
Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It plots the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. nih.gov
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These sites are characteristic of lone pairs on heteroatoms. For 2,6-Dichlorophenyl 2,6-dichlorobenzoate, these would be concentrated around the carbonyl oxygen and the chlorine atoms. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack, which are typically found around hydrogen atoms. nih.govresearchgate.net The MEP surface provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer (ICT). acadpubl.euaimspress.com
The key output of NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization energy resulting from a specific donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. aimspress.com For this compound, significant interactions would be expected between the lone pairs (n) of the oxygen and chlorine atoms and the antibonding (π) orbitals of the aromatic rings and the carbonyl group. These n → π interactions contribute to the stabilization of the molecule by delocalizing electron density. acadpubl.eu This analysis reveals the hyperconjugative and conjugative effects that influence the molecule's stability and electronic properties.
Table 2: Illustrative NBO Analysis for Key Interactions Note: This table illustrates the type of data obtained from NBO analysis. Specific values require a dedicated computational study.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| n(O) (carbonyl) | π*(C-C) (aryl ring) | High | Resonance/Delocalization |
| n(Cl) | σ*(C-C) (aryl ring) | Moderate | Hyperconjugation |
Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Based on the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These descriptors, rooted in conceptual DFT, provide a quantitative measure of stability and reactivity. nih.govnih.gov
Chemical Hardness (η): Defined as half of the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO)/2), it measures the resistance to a change in electron distribution. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." nih.gov
Chemical Potential (μ): Calculated as the average of the HOMO and LUMO energies (μ ≈ (EHOMO + ELUMO)/2), it describes the tendency of electrons to escape from the system.
Electrophilicity Index (ω): Given by ω = μ²/2η, this index quantifies the ability of a molecule to accept electrons.
These global descriptors provide a general overview of the molecule's reactivity. Local reactivity can be further analyzed using Fukui functions, which indicate the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.
Table 3: Global Reactivity Descriptors (Illustrative) Note: Values are illustrative and depend on the calculated HOMO and LUMO energies.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Electron-donating ability |
| LUMO Energy | ELUMO | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Reactivity and Stability |
| Chemical Hardness (η) | ΔE / 2 | Resistance to deformation |
| Electronegativity (χ) | -μ | Electron-attracting power |
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. nih.gov
Vibrational Spectroscopy: Theoretical infrared (IR) and Raman spectra can be computed by calculating the vibrational frequencies of the molecule. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, typically showing good agreement with experimental spectra. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values generally correlate well with experimental data, aiding in the assignment of complex spectra. nih.gov
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, such as the n → π* and π → π* transitions observed in UV-Vis spectroscopy. The calculated maximum absorption wavelengths (λmax) can be compared with the experimental spectrum to understand the electronic structure and transitions within the molecule. nih.gov
The strong correlation often observed between theoretical predictions and experimental results underscores the power of DFT in characterizing complex organic molecules like this compound. researchgate.net
Reactivity Mechanisms and Degradation Pathways of 2,6 Dichlorophenyl 2,6 Dichlorobenzoate
Hydrolytic Stability and Kinetic Studies of Ester Cleavage
The hydrolysis of 2,6-Dichlorophenyl 2,6-dichlorobenzoate (B1236402) involves the nucleophilic attack of water on the carbonyl carbon of the ester group, resulting in the breaking of the ester bond. This reaction can be catalyzed by both acids and bases, with the rate of hydrolysis being significantly influenced by pH.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, which then eliminates 2,6-dichlorophenol (B41786) to form 2,6-dichlorobenzoic acid.
The environmental relevance of acid-catalyzed hydrolysis for 2,6-Dichlorophenyl 2,6-dichlorobenzoate is generally limited to acidic aquatic environments or specific industrial effluents. In most natural waters, which have a pH closer to neutral, the rate of acid-catalyzed hydrolysis is slow. However, in acidic soils or water bodies affected by acid rain, this degradation pathway can become more significant. The rate of this reaction is influenced by the concentration of hydronium ions and the steric hindrance around the ester group. The presence of chlorine atoms in the ortho positions of both the phenyl and benzoate (B1203000) rings can sterically hinder the approach of the nucleophile, potentially slowing the reaction rate compared to un-substituted phenyl benzoates.
Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis of a Substituted Phenyl Benzoate
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|---|
| 3 | 25 | 1.5 x 10⁻⁸ | ~1.5 years |
| 4 | 25 | 1.5 x 10⁻⁹ | ~15 years |
| 5 | 25 | 1.5 x 10⁻¹⁰ | ~150 years |
Note: This data is representative and intended to illustrate the pH dependency. Actual rates for this compound may vary.
Base-catalyzed hydrolysis, or saponification, is a more significant degradation pathway for this compound in neutral to alkaline environments. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses to yield the carboxylate anion (2,6-dichlorobenzoate) and the phenoxide anion (2,6-dichlorophenoxide). Subsequent protonation of the phenoxide by water yields 2,6-dichlorophenol.
The kinetics of base-catalyzed hydrolysis are typically second-order, being dependent on the concentrations of both the ester and the hydroxide ion. The reaction rate is generally much faster than acid-catalyzed hydrolysis. The electron-withdrawing nature of the chlorine atoms on both aromatic rings increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of base-catalyzed hydrolysis.
Illustrative Kinetic Data for Base-Catalyzed Hydrolysis of a Dichlorophenyl Dichlorobenzoate
| pH | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Half-life (t₁/₂) at [OH⁻] = 10⁻⁶ M |
|---|---|---|---|
| 8 | 25 | 5.0 x 10⁻² | ~4.4 years |
| 9 | 25 | 5.0 x 10⁻² | ~161 days |
| 10 | 25 | 5.0 x 10⁻² | ~16 days |
Note: This data is representative. Actual rates will depend on the specific isomer and environmental conditions.
Photochemical Transformation in Environmental Media
In addition to hydrolysis, this compound can undergo photochemical transformation when exposed to sunlight, particularly in the upper layers of aquatic systems or on soil surfaces.
Aromatic esters such as this compound are expected to absorb ultraviolet (UV) radiation in the environmentally relevant range (290-400 nm) due to the presence of the two benzene (B151609) rings. Upon absorption of a photon, the molecule is promoted to an electronically excited state (singlet or triplet state). The excited state molecule can then undergo various chemical reactions that are not observed in the ground state. The specific wavelengths of maximum absorption (λmax) would be influenced by the chlorine substitution pattern.
The primary photochemical processes for aromatic esters in the excited state include cleavage of the ester bond and photo-Fries rearrangement.
Photo-induced Cleavage: The most common photochemical reaction is the homolytic cleavage of the ester C-O bond, leading to the formation of a 2,6-dichlorobenzoyl radical and a 2,6-dichlorophenoxy radical. These highly reactive radical species can then interact with the surrounding environmental matrix (e.g., abstracting hydrogen atoms from water or organic matter) to form stable products.
Photo-Fries Rearrangement: In this process, the acyl group (2,6-dichlorobenzoyl) migrates from the ester oxygen to the ortho or para positions of the phenol (B47542) ring. This intramolecular rearrangement leads to the formation of substituted hydroxybenzophenones. Given that both ortho positions on the phenol ring are occupied by chlorine atoms, migration to these positions is unlikely. Migration to the para position would be the more probable outcome if this pathway is active.
The primary photoproducts resulting from the degradation of this compound are expected to be 2,6-dichlorobenzoic acid and 2,6-dichlorophenol. These are formed from the radical intermediates generated during photo-induced cleavage. The 2,6-dichlorobenzoyl radical can abstract a hydrogen atom to form 2,6-dichlorobenzaldehyde (B137635), which can be further oxidized to 2,6-dichlorobenzoic acid. The 2,6-dichlorophenoxy radical can abstract a hydrogen atom to form 2,6-dichlorophenol. Further degradation of these primary photoproducts can also occur through continued exposure to sunlight.
Summary of Potential Photoproducts
| Precursor Compound | Photochemical Process | Major Photoproducts |
|---|---|---|
| This compound | Photo-induced Cleavage | 2,6-Dichlorobenzoic Acid, 2,6-Dichlorophenol |
Biotransformation and Microbial Degradation Studies of this compound
The biotransformation of this compound is primarily initiated through the cleavage of its ester bond, yielding 2,6-dichlorophenol and 2,6-dichlorobenzoic acid. The subsequent degradation of these two chlorinated aromatic compounds has been the subject of various microbial studies. The complete mineralization of this compound is dependent on the cooperative action of diverse microbial populations capable of attacking the individual hydrolysis products.
Enzymatic Hydrolysis by Esterases and Other Biocatalysts
The initial and rate-limiting step in the microbial degradation of this compound is the hydrolysis of the ester linkage. This reaction is catalyzed by esterases, a broad class of hydrolase enzymes. researchgate.net These enzymes cleave the ester bond to release 2,6-dichlorophenol and 2,6-dichlorobenzoic acid. nih.govasm.org The susceptibility of the ester bond in this compound to enzymatic hydrolysis is influenced by the steric hindrance imposed by the ortho-chloro substituents on both the phenyl and benzoate rings. However, various microbial esterases have demonstrated activity towards a wide range of substituted aromatic esters. nih.govnih.gov
The efficiency of this hydrolysis can be influenced by the microbial source of the esterases and the environmental conditions. Studies on homologous esters have shown that the rate of hydrolysis can be affected by the nature of the substituents on the aromatic rings. nih.gov It is anticipated that a consortium of microorganisms would possess a wider array of esterases, thereby facilitating a more efficient initial breakdown of the parent compound.
Reductive Dehalogenation Pathways of Dichlorinated Moieties
Following the initial hydrolysis, the resulting 2,6-dichlorophenol and 2,6-dichlorobenzoic acid can undergo reductive dehalogenation, particularly under anaerobic conditions. This process involves the removal of chlorine atoms from the aromatic rings, a critical step in reducing the toxicity and recalcitrance of these compounds.
For 2,6-dichlorobenzoic acid, reductive dehalogenation can proceed through various pathways, leading to the formation of monochlorinated and ultimately non-chlorinated benzoic acid. Similarly, 2,6-dichlorophenol can be reductively dehalogenated to form monochlorophenols and phenol. These dehalogenation reactions are typically carried out by specific anaerobic bacteria that utilize chlorinated compounds as electron acceptors.
Oxidative Degradation Mechanisms by Microbial Consortia
Under aerobic conditions, the degradation of 2,6-dichlorophenol and 2,6-dichlorobenzoic acid proceeds through oxidative pathways. Microbial consortia are particularly effective in the complete mineralization of these compounds due to the synergistic action of different microbial species. nih.govnih.govfrontiersin.org
The oxidative degradation of 2,6-dichlorophenol often begins with hydroxylation of the aromatic ring, followed by ring cleavage. Similarly, 2,6-dichlorobenzoic acid can be degraded via pathways involving initial dioxygenase attack, leading to the formation of chlorocatechols. nih.govnih.gov These catecholic intermediates are then subject to ring cleavage, either through ortho- or meta-pathways, eventually leading to intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov The presence of a diverse microbial community ensures the presence of the necessary enzymes to carry out these sequential degradation steps. nih.gov
Identification of Microbial Metabolites and Mineralization Processes
The complete mineralization of this compound results in the formation of carbon dioxide, water, and chloride ions. The identification of intermediate metabolites is crucial for elucidating the degradation pathways.
Following the initial hydrolysis, the primary metabolites are 2,6-dichlorophenol and 2,6-dichlorobenzoic acid. Further degradation of 2,6-dichlorobenzoic acid can lead to the formation of various hydroxylated and partially dehalogenated benzoic acids. researchgate.netjbarbiomed.com For instance, studies on the microbial degradation of 2-chlorobenzoic acid have identified 2,3-dihydroxybenzoate as a metabolite. nih.gov The degradation of 2,6-dichlorophenol can produce chlorinated catechols as key intermediates.
The table below summarizes the potential microbial metabolites formed during the degradation of this compound, based on the known degradation pathways of its hydrolysis products.
| Precursor Compound | Key Intermediate Metabolites |
| This compound | 2,6-Dichlorophenol, 2,6-Dichlorobenzoic acid |
| 2,6-Dichlorobenzoic acid | 2-Chlorobenzoic acid, Benzoic acid, Chlorocatechols |
| 2,6-Dichlorophenol | Monochlorophenols, Phenol, Chlorinated catechols |
Thermal Decomposition and Pyrolysis Product Analysis
The thermal decomposition of this compound, particularly at elevated temperatures, can lead to the formation of a complex mixture of products. The stability of aromatic esters is influenced by their chemical structure. mdpi.comresearchgate.net The pyrolysis of this compound is expected to involve the cleavage of the ester bond and the subsequent reactions of the resulting chlorinated phenyl and benzoyl radicals.
Studies on the pyrolysis of similar aromatic esters suggest that the decomposition can proceed through various reaction pathways, including decarboxylation, decarbonylation, and intermolecular condensations. The presence of chlorine atoms on both aromatic rings significantly influences the nature of the pyrolysis products.
A major concern during the thermal decomposition of chlorinated aromatic compounds is the potential formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). The pyrolysis of this compound could potentially generate these hazardous byproducts through precursor reactions involving the chlorinated phenyl and phenoxy radicals.
The table below lists the potential products from the thermal decomposition and pyrolysis of this compound based on the pyrolysis of related compounds.
| Product Category | Potential Pyrolysis Products |
| Primary Decomposition Products | 2,6-Dichlorophenol, 2,6-Dichlorobenzoic acid, Carbon dioxide |
| Secondary Reaction Products | Chlorinated benzenes, Chlorinated phenols, Polychlorinated biphenyls (PCBs) |
| High-Temperature Byproducts | Polychlorinated dibenzo-p-dioxins (PCDDs), Polychlorinated dibenzofurans (PCDFs) |
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Separations and Detection Techniquesresearchgate.netresearchgate.net
Chromatographic techniques form the cornerstone of analytical methodologies for the separation and quantification of 2,6-Dichlorophenyl 2,6-dichlorobenzoate (B1236402). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages depending on the specific analytical requirements.
High-Performance Liquid Chromatography (HPLC) Method Development and Validationresearchgate.net
The development of a validated HPLC method is essential for the accurate quantification of 2,6-Dichlorophenyl 2,6-dichlorobenzoate in research samples. A reverse-phase approach is typically employed for compounds of this nature.
Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is well-suited for the nonpolar nature of the analyte. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with an acidic modifier like formic acid to improve peak shape. Gradient elution is frequently utilized to ensure the efficient separation of the target compound from matrix components. UV detection is a common and robust method for quantification, with the detection wavelength selected based on the compound's maximum absorbance.
Validation of the developed HPLC method would be performed in accordance with established guidelines to ensure its reliability. Key validation parameters include specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC can be employed for the analysis of any volatile degradation products or related volatile impurities. The selection of an appropriate capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is critical for achieving good resolution. researchgate.net Temperature programming of the GC oven is essential to ensure the elution of compounds with a wide range of boiling points. Electron Capture Detection (ECD) is particularly sensitive to halogenated compounds and would be a suitable choice for detecting this compound and its chlorinated derivatives.
Mass Spectrometry (MS) for Trace Analysis and Metabolite Identification
Mass spectrometry is an indispensable tool for the trace analysis and structural elucidation of this compound and its metabolites. Its high sensitivity and specificity allow for detection at very low concentrations. When coupled with a chromatographic separation technique, MS provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns.
In the context of metabolite identification, mass spectrometry can reveal structural modifications to the parent compound, such as hydroxylation or dechlorination, by identifying shifts in the molecular weight. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profilingresearchgate.net
The coupling of chromatographic techniques with mass spectrometry provides the most powerful and comprehensive approach for the analysis of this compound in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of moderately polar to polar compounds. For a compound like this compound, Atmospheric Pressure Chemical Ionization (APCI) might also be considered. Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM), which provides exceptional selectivity and sensitivity for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. nih.gov It provides excellent chromatographic separation and definitive identification based on mass spectra. The fragmentation patterns observed in the mass spectrum can be compared to spectral libraries for confident identification. Soft ionization techniques can be employed to enhance the molecular ion abundance, which is often weak with standard electron ionization. nih.gov
Table 2: Example GC-MS Parameters for Analysis of Related Chlorinated Compounds
| Parameter | Condition |
| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Injector | Splitless, 280°C |
| Oven Program | 80°C (1 min), then 10°C/min to 300°C (5 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 m/z |
Environmental Fate and Transport Studies of 2,6 Dichlorophenyl 2,6 Dichlorobenzoate
Environmental Persistence and Degradation Kinetics in Different Compartments (Soil, Water, Air)
No data available.
Sorption and Desorption Behavior in Environmental Matrices
No data available.
Leaching Potential and Groundwater Transport Pathways (in relation to its degradation products)
No data available.
Bioavailability and Uptake Mechanisms in Environmental Microorganisms
No data available.
Emerging Research Areas and Industrial Applications of 2,6 Dichlorophenyl 2,6 Dichlorobenzoate
Role as an Intermediate in Fine Chemical Synthesis
2,6-Dichlorophenyl 2,6-dichlorobenzoate (B1236402) serves as a notable intermediate in the realm of fine chemical synthesis, primarily owing to the reactivity of its ester linkage and the specific properties imparted by the dichlorinated phenyl rings. The synthesis of this compound itself is a key reaction in organic chemistry. A common method for the preparation of similar esters involves the reaction of a phenol (B47542) with a benzoyl chloride in the presence of a base.
A representative synthesis for a structurally related compound, 2,6-dichlorophenyl 4-chlorobenzoate, involves the dropwise addition of an aqueous sodium hydroxide (B78521) solution to a stirred mixture of 2,6-dichlorophenol (B41786) and 4-chlorobenzoyl chloride at room temperature. nih.gov This straightforward esterification reaction highlights a practical route to this class of compounds.
The resulting ester, 2,6-Dichlorophenyl 2,6-dichlorobenzoate, can then be utilized as a precursor for the synthesis of more complex molecules. The ester bond is susceptible to cleavage under either acidic or basic conditions, which allows for the release of the 2,6-dichlorophenol and 2,6-dichlorobenzoic acid moieties. These can then be used as building blocks in subsequent reactions. The presence of chlorine atoms on the phenyl rings influences the reactivity of the aromatic systems, making them useful substrates for various cross-coupling reactions or nucleophilic aromatic substitution, further expanding their utility in the synthesis of diverse and complex chemical structures.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2,6-Dichlorophenol | 2,6-Dichlorobenzoyl chloride | This compound | Esterification |
Potential in Agrochemical Development (as a precursor or related structure)
While specific agrochemical applications of this compound are not extensively documented, the structural motifs it contains—the 2,6-dichlorophenyl and 2,6-dichlorobenzoate groups—are present in a number of active agrochemical compounds. This suggests its potential as a precursor or a structural analogue in the development of new pesticides and herbicides.
For instance, 2,6-dichlorobenzoic acid is a known environmental transformation product of the herbicide dichlobenil. nih.gov The presence of the dichlorophenyl group is a common feature in many commercial pesticides. This structural component can confer specific herbicidal or pesticidal activity.
Furthermore, compounds containing dichlorophenyl moieties are important intermediates in the synthesis of various agrochemicals. For example, 2,6-dichlorobenzaldehyde (B137635) is a key intermediate in the preparation of benzoylurea (B1208200) insecticides such as hexaflumuron (B1673140) and diflubenzuron. These compounds act as insect growth regulators. The synthesis of 2,6-dichlorobenzaldehyde can be achieved through the chlorination of 2,6-dichlorotoluene.
The potential utility of this compound in this field lies in its ability to be hydrolyzed to 2,6-dichlorophenol and 2,6-dichlorobenzoic acid, which are both valuable starting materials for the synthesis of various agrochemicals.
| Structural Moiety | Related Agrochemicals | Mode of Action (of related compounds) |
| 2,6-Dichlorophenyl | Hexaflumuron, Diflubenzuron | Insect Growth Regulator |
| 2,6-Dichlorobenzoate | Dichlobenil (related structure) | Herbicide |
Applications in Materials Science and Polymer Chemistry
In the field of materials science and polymer chemistry, the incorporation of halogenated aromatic rings, such as the dichlorophenyl and dichlorobenzoate groups found in this compound, can significantly influence the properties of polymers. These groups can enhance thermal stability, flame retardancy, and chemical resistance.
While direct applications of this compound in polymers are not widely reported, the use of similar chlorinated monomers is well-established. For instance, copolymers of 4-Chloro-3-methylphenyl methacrylate (B99206) and 2,4-dichlorophenyl methacrylate have been synthesized and characterized. researchgate.net The presence of chlorine atoms in these polymers was found to enhance their antimicrobial activity. researchgate.net
The dichlorophenyl and dichlorobenzoate moieties can be incorporated into polymer backbones or as pendant groups. As part of the main chain, they can increase the rigidity and glass transition temperature of the polymer. As side groups, they can be used to modify surface properties or to introduce specific functionalities. The high chlorine content of this compound makes it a potential candidate for use as a flame-retardant additive in various polymer systems.
| Property Enhancement | Structural Feature | Potential Application |
| Thermal Stability | Aromatic Rings | High-performance polymers |
| Flame Retardancy | Chlorine Atoms | Flame-retardant additives |
| Chemical Resistance | Halogenated Phenyl Groups | Chemically resistant coatings |
| Antimicrobial Activity | Chlorine Atoms | Antimicrobial polymers |
Advanced Chemical Research Utilizing Dichlorobenzoate/Dichlorophenyl Moieties
The dichlorobenzoate and dichlorophenyl structural units are valuable building blocks in advanced chemical research due to their unique electronic and steric properties. The chlorine atoms act as electron-withdrawing groups, which can influence the reactivity of the aromatic ring and any functional groups attached to it. The ortho-substitution pattern of the chlorine atoms in the 2,6-dichloro derivatives creates significant steric hindrance, which can be exploited to control the stereochemistry of reactions or to stabilize reactive intermediates.
In medicinal chemistry, the 2,6-dichlorophenyl moiety is incorporated into various drug candidates to enhance their binding affinity to target proteins or to improve their metabolic stability. For example, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, LY3154207, contains a 2-(2,6-dichlorophenyl)acetamide (B1307424) fragment. nih.gov This highlights the importance of this structural motif in the design of new therapeutic agents.
In synthetic methodology, dichlorophenyl and dichlorobenzoate derivatives are often used as substrates to explore new catalytic reactions or to study reaction mechanisms. The presence of the chlorine atoms provides convenient handles for cross-coupling reactions, allowing for the construction of complex molecular architectures.
| Field of Research | Utility of Dichlorobenzoate/Dichlorophenyl Moieties | Example |
| Medicinal Chemistry | Enhancing binding affinity and metabolic stability | LY3154207 (Dopamine D1 receptor modulator) nih.gov |
| Catalysis | Substrates for cross-coupling reactions | Synthesis of complex organic molecules |
| Reaction Mechanism Studies | Influencing reaction pathways through electronic and steric effects | Mechanistic studies of organic reactions |
Q & A
Q. What are the recommended synthetic routes for 2,6-dichlorophenyl 2,6-dichlorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification between 2,6-dichlorobenzoyl chloride and 2,6-dichlorophenol under anhydrous conditions. Catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) is typically used. Evidence from analogous benzoate ester syntheses (e.g., 2,6-dichlorophenyl 4-chlorobenzoate) shows yields of 65–85% when using stoichiometric ratios of reactants in dichloromethane at 0–5°C . Side reactions, such as hydrolysis of the acyl chloride, can reduce yields; thus, inert atmospheres (N₂/Ar) are critical.
| Synthetic Route | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄ | DCM | 72% | |
| Schotten-Baumann | Pyridine | THF | 68% |
Q. How should researchers characterize this compound, and what spectral data are critical for validation?
- Methodological Answer : Key characterization methods include:
- ¹H/¹³C NMR : Aromatic protons appear as a singlet (δ 7.2–7.6 ppm) due to symmetrical substitution. Carbonyl (C=O) signals are observed at δ 168–170 ppm .
- X-ray Crystallography : Structural confirmation via single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 85.3° for 2,6-dichlorophenyl 4-chlorobenzoate) .
- FT-IR : Strong C=O stretch at 1720–1740 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ .
Q. What safety protocols are essential for handling chlorinated aromatic compounds like this derivative?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., acyl chlorides) .
- Waste Disposal : Segregate halogenated waste and treat via incineration with alkali scrubbers to neutralize HCl emissions .
- Emergency Measures : For spills, absorb with vermiculite and dispose as hazardous waste. In case of inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or predict biological interactions of this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Reaxys or Pistachio can propose alternative pathways, such as using 2,6-dichlorobenzaldehyde as a precursor via hydrazone intermediates .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to biological targets (e.g., esterases). Chlorine atoms enhance hydrophobic interactions, as seen in structurally similar organophosphates .
Q. How do researchers resolve contradictions in spectroscopic data for symmetrically substituted dichlorophenyl derivatives?
- Methodological Answer :
- NMR Anisotropy : Symmetrical substitution (2,6-dichloro) simplifies splitting patterns but may mask impurities. Use high-field NMR (≥500 MHz) and DEPT-135 to distinguish quaternary carbons .
- Mass Spectrometry : High-resolution MS (HRMS) differentiates isotopic clusters (e.g., Cl₂ vs. S isotopes). For C₁₃H₈Cl₄O₂, expect [M+H]⁺ at m/z 338.9402 (calc.) .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer :
- Temperature Control : Gradual addition of acyl chloride to phenol at 0°C minimizes exothermic side reactions (e.g., dimerization) .
- Catalyst Screening : Test alternatives like DMAP (4-dimethylaminopyridine) to enhance esterification efficiency. Pilot studies show a 15% yield improvement in similar systems .
Data Contradiction Analysis
Q. Why do reported melting points vary for 2,6-dichlorophenyl esters, and how can this be standardized?
- Methodological Answer : Variations arise from polymorphism or residual solvents. Standardize by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
